molecular formula C25H28O6 B192380 Sigmoidin A CAS No. 87746-48-3

Sigmoidin A

Cat. No.: B192380
CAS No.: 87746-48-3
M. Wt: 424.5 g/mol
InChI Key: BVHLNRAYBCPKOY-NRFANRHFSA-N
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Description

Sigmoidin A is a prenylated flavanone derivative of eriodictyol, a naturally occurring flavonoid. It is isolated from the plant Erythrina sigmoidea and exhibits moderate antioxidant, antimicrobial, and anti-inflammatory activities . This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sigmoidin A can be synthesized through various chemical reactions involving the prenylation of eriodictyol. The synthetic route typically involves the use of prenyl bromide as a reagent under basic conditions to introduce the prenyl groups at specific positions on the eriodictyol molecule .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the bark of Erythrina sigmoidea. The extraction process includes the use of organic solvents such as methanol, followed by purification steps like column chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Sigmoidin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Sigmoidin A is structurally similar to other prenylated flavonoids such as eriodictyol and sigmoidin B. it exhibits unique properties that distinguish it from these compounds:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable subject for further research and development.

Properties

CAS No.

87746-48-3

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1

InChI Key

BVHLNRAYBCPKOY-NRFANRHFSA-N

SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Isomeric SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Key on ui other cas no.

87746-48-3

Synonyms

5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone;  (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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